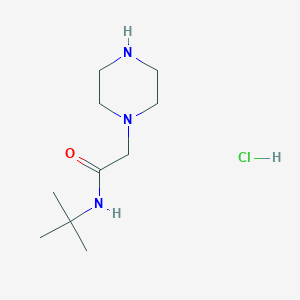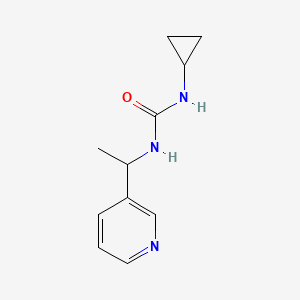
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea, also known as DBU, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. DBU is a highly specific inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream substrates, leading to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been shown to have a high degree of selectivity for CK2, with minimal off-target effects on other protein kinases. In addition, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has good pharmacokinetic properties, with high oral bioavailability and a long half-life. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been well-tolerated in animal studies and has shown no significant toxicity or adverse effects.
实验室实验的优点和局限性
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea is a useful tool for studying the role of CK2 in various cellular processes. Its high selectivity and good pharmacokinetic properties make it a valuable compound for in vitro and in vivo studies. However, its use in clinical trials is limited by its low solubility and potential toxicity at high doses.
未来方向
Future research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea could focus on developing more potent and selective inhibitors of CK2, as well as exploring its therapeutic potential in other diseases such as viral infections and metabolic disorders. In addition, the development of new methods for delivering 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea to target tissues could enhance its efficacy and reduce potential toxicity. Finally, further studies on the molecular mechanisms underlying the effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea could provide insights into the regulation of CK2 and its role in disease pathogenesis.
合成方法
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with 3-methyl-2-pyridyl isocyanate in the presence of a coupling reagent. The resulting intermediate is then treated with a reducing agent to obtain the final product, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea.
科学研究应用
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in many types of cancer, and its inhibition by 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been shown to induce apoptosis and inhibit cell proliferation. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis. In addition, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-3-2-6-16-14(10)18-15(19)17-11-4-5-12-13(9-11)21-8-7-20-12/h2-6,9H,7-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRBYYDHIKOQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)
![1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)

![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)


![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)

![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)


